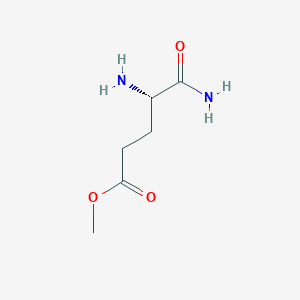
m-PEG15-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
m-PEG15-amine: is a polyethylene glycol (PEG) derivative with an amino group at one end and a methoxy group at the other. It contains 15 PEG units, making it a versatile and hydrophilic compound. This compound is commonly used as a linker in bioconjugation and drug delivery systems due to its ability to increase solubility in aqueous media .
準備方法
Synthetic Routes and Reaction Conditions: m-PEG15-amine is synthesized through the reaction of methoxypolyethylene glycol with an amine group. The process involves the following steps:
Activation of Methoxypolyethylene Glycol: Methoxypolyethylene glycol is activated using a suitable reagent such as tosyl chloride or mesyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of methoxypolyethylene glycol are activated using industrial-grade reagents.
Continuous Amination: The activated product is continuously reacted with an amine source in a controlled environment to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: m-PEG15-amine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes) to form amide or imine bonds.
Reductive Amination: The amino group can react with carbonyl compounds under reductive amination conditions to form C-N bonds.
Common Reagents and Conditions:
Carboxylic Acids and NHS Esters: These reagents are commonly used to form amide bonds with the amino group of this compound.
Carbonyl Compounds: Ketones and aldehydes react with the amino group under reductive amination conditions, often using reducing agents like sodium cyanoborohydride.
Major Products:
Amide Bonds: Formed through reactions with carboxylic acids and NHS esters.
Imine and Secondary Amines: Formed through reactions with carbonyl compounds under reductive amination.
科学的研究の応用
m-PEG15-amine has a wide range of applications in scientific research, including:
Bioconjugation: Used to link biomolecules such as proteins, peptides, antibodies, and nucleic acids.
Protein Modification: Used to modify proteins and peptides to improve their solubility, stability, and pharmacokinetic properties.
Gene Therapy: Utilized in the synthesis of nonviral gene vectors by coupling with polyethylenimine (PEI) to form graft copolymers.
作用機序
The mechanism of action of m-PEG15-amine involves its ability to form stable covalent bonds with various functional groups. The amino group reacts with carboxylic acids, NHS esters, and carbonyl compounds to form amide, imine, or secondary amine bonds. This reactivity allows this compound to serve as a versatile linker in bioconjugation and drug delivery systems .
Molecular Targets and Pathways:
Biomolecules: this compound targets proteins, peptides, antibodies, and nucleic acids for conjugation.
Drug Delivery Systems: It enhances the solubility and stability of hydrophobic drugs by forming micelles and other delivery vehicles.
類似化合物との比較
Methoxypolyethylene glycol amine: Similar to m-PEG15-amine but with varying chain lengths and functional groups.
Polyethylene glycol (PEG) derivatives: Various PEG derivatives with different functional groups, such as PEGylated carboxylic acids, esters, and thiols.
Uniqueness of this compound:
Hydrophilicity: The presence of 15 PEG units makes this compound highly hydrophilic, enhancing its solubility in aqueous media.
This compound stands out due to its unique combination of hydrophilicity and reactivity, making it a valuable compound in various scientific research applications.
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H65NO15/c1-33-4-5-35-8-9-37-12-13-39-16-17-41-20-21-43-24-25-45-28-29-47-31-30-46-27-26-44-23-22-42-19-18-40-15-14-38-11-10-36-7-6-34-3-2-32/h2-32H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVDWBQHXMQETH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H65NO15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
691.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-{[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-{N'-[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]carbamimidamido}pentanoyl]oxy}propanoic acid](/img/structure/B7908875.png)
![Boc-L-Thr[Fmoc-L-Gln(Trt)]-OH](/img/structure/B7908879.png)
![(2S)-2-azaniumyl-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B7908887.png)



![benzyl (3S)-3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate](/img/structure/B7908907.png)






